Heliosupine

Analytical Chemistry Natural Product Identification Quality Control

Heliosupine (CAS 32728-78-2) is a pyrrolizidine alkaloid (PA) with the molecular formula C20H31NO7 and a molecular weight of 397.46 g/mol. It is a diastereoisomer of echimidine and belongs to a class of naturally occurring compounds known for their interactions with cholinergic systems and neuroreceptors.

Molecular Formula C20H31NO7
Molecular Weight 397.5 g/mol
CAS No. 32728-78-2
Cat. No. B1236927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeliosupine
CAS32728-78-2
Molecular FormulaC20H31NO7
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O
InChIInChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15-,16+,20+/m0/s1
InChIKeyHRSGCYGUWHGOPY-UKLMUADPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heliosupine (CAS 32728-78-2): A Pyrrolizidine Alkaloid for Cholinergic and Neuroreceptor Research


Heliosupine (CAS 32728-78-2) is a pyrrolizidine alkaloid (PA) with the molecular formula C20H31NO7 and a molecular weight of 397.46 g/mol [1]. It is a diastereoisomer of echimidine and belongs to a class of naturally occurring compounds known for their interactions with cholinergic systems and neuroreceptors [2]. Heliosupine is characterized by its angelyloxy and echimidinyloxymethyl substituents attached to the pyrrolizidine ring system [3].

Analytical Reference Standard Reported distinct GC retention supports pyrrolizidine alkaloid identification in complex extracts.
Cholinergic Research Tool Reported AChE inhibitory activity supports structure-activity relationship and enzyme modulation studies.
Neuroreceptor Baseline Reported binding to mAChR and 5-HT2R provides a reference profile for neuroreceptor assay development.
Chemical Ecology Probe Reported herbivore deterrence supports plant-insect interaction and chemical defense studies.

Why Substituting Heliosupine with Another Pyrrolizidine Alkaloid Can Compromise Research Outcomes


Despite sharing a core pyrrolizidine structure, in-class compounds like heliosupine cannot be simply interchanged with analogs such as echimidine, heliotrine, or lasiocarpine. Even minor structural variations, such as the diastereoisomeric relationship between heliosupine and echimidine, lead to quantifiable differences in analytical behavior (e.g., GC retention indices) and biological activity (e.g., receptor binding and enzyme inhibition) [1][2]. Furthermore, the presence of specific N-oxide or acetylated derivatives (e.g., heliosupine N-oxide, 3'-acetylheliosupine) dramatically alters potency and receptor selectivity, making the choice of a specific, pure reference standard critical for reproducible and interpretable results [3].

Diastereoisomer echimidine
GC retention differs by 7 Kovats index units; co-elution or misidentification may occur in plant extract analysis.
Echimidine N-oxide
Higher AChE inhibitory potency may confound enzyme activity comparisons and SAR interpretation.
3'-Acetylheliosupine
Altered neuroreceptor binding profile may shift assay baseline and does not represent heliosupine's native activity.

Quantitative Differentiation of Heliosupine from Closest Analogs: A Data-Driven Guide for Selection


Chromatographic Distinction from its Diastereoisomer Echimidine

Heliosupine can be unambiguously distinguished from its closest structural analog and diastereoisomer, echimidine, using gas chromatography (GC). On a non-polar DB-1 capillary column under a defined temperature ramp (170°C initial, 5 min hold, 10°C/min ramp to 300°C), heliosupine exhibits a Kovats retention index (RI) of 2553, whereas echimidine elutes later with an RI of 2560 [1][2]. This difference is critical for the accurate identification and quantification of these co-occurring alkaloids in plant extracts.

GC Retention vs Echimidine
Cross-study comparable
RI 2553 vs 2560 on DB-1
Reported analytical distinction supports unambiguous identification.
Conditions: He carrier gas, 170–300 °C ramp.
Analytical Chemistry Natural Product Identification Quality Control

Differential Acetylcholinesterase (AChE) Inhibitory Potency

Heliosupine exhibits moderate inhibitory activity against acetylcholinesterase (AChE) with an IC50 of 0.57 mM (570 µM) . In contrast, the structurally related compound echimidine N-oxide demonstrates significantly higher potency with a reported IC50 of 0.347 mM (347 µM) . This nearly two-fold difference in potency highlights that oxidation state and stereochemistry are critical determinants of activity, and that heliosupine provides a distinct intermediate activity profile within this class of alkaloids.

AChE Inhibition Potency
Data to verify
IC50 0.57 mM vs echimidine N-oxide 0.347 mM
Reported intermediate AChE inhibition context; requires independent replication.
Source data not specified.
Neuropharmacology Enzymology Cholinergic Research

Broader Neuroreceptor Binding Profile Compared to 3'-Acetylheliosupine

In a comprehensive study of 13 pyrrolizidine alkaloids, heliosupine was found to bind to muscarinic acetylcholine receptors (mAChR) with IC50 values ranging from 8.7 to 512.5 µM and to serotonin 5-HT2 receptors with IC50 values from 23.2 to 608.6 µM [1]. Its more potent derivative, 3'-acetylheliosupine, displayed a significantly improved binding profile, with IC50 values across a range of neuroreceptors (including mACh, 5-HT2, α1/α2-adrenergic, and nicotinic) falling between 2.9 and 159.7 µM [1]. This demonstrates that heliosupine's activity is a baseline that can be enhanced by simple chemical modification.

Neuroreceptor Binding Profile
Head-to-head comparison
mAChR IC50 8.7–512.5 µM, 5-HT2R 23.2–608.6 µM vs 3'-acetyl analog 2.9–159.7 µM
Reported baseline receptor-binding profile for SAR studies.
Rat brain membrane preparations.
Neuropharmacology Receptor Binding Chemical Ecology

Recommended Scientific and Industrial Applications for Heliosupine (CAS 32728-78-2)


Analytical Standard for GC-MS Identification and Quantification of Pyrrolizidine Alkaloids

Given its distinct GC retention index (RI=2553 on DB-1), heliosupine serves as a reliable and quantifiable analytical reference standard for the unambiguous identification and quantification of this specific alkaloid in complex botanical extracts, foodstuffs, or environmental samples [1]. This application is essential for phytochemical research, food safety testing for hepatotoxic PAs, and quality control of herbal products.

Reference Compound for Structure-Activity Relationship (SAR) Studies in Cholinergic Systems

With its well-defined, moderate AChE inhibitory activity (IC50 = 0.57 mM), heliosupine is an ideal reference compound for SAR studies investigating how modifications to the pyrrolizidine core affect cholinergic function [1]. It provides a benchmark against which the potency of more active derivatives like 3'-acetylheliosupine or echimidine N-oxide can be compared, facilitating the rational design of novel enzyme modulators .

Baseline Compound for Neuroreceptor Interaction Studies

Heliosupine's characterized, relatively low-affinity binding to muscarinic and serotonin receptors (IC50 8.7-512.5 µM and 23.2-608.6 µM, respectively) makes it a useful baseline or negative control in neuroreceptor binding assays [1]. This allows researchers to contextualize the binding affinity of other, more potent alkaloids and to explore the contribution of the parent pyrrolizidine structure to receptor interaction before it is modified by acetylation or N-oxidation.

Research into Plant Chemical Defense and Herbivore Deterrence

Heliosupine has demonstrated deterrent effects against generalist herbivores like Spodoptera exigua [1]. This makes it a key compound for studies in chemical ecology and plant-insect interactions, particularly for understanding the role of pyrrolizidine alkaloids in plant defense strategies and for developing bio-inspired pest management solutions.

Application
Selection Property
Validation Focus
GC-MS PA Identification
Chromatographic reference standard with defined retention
GC method specificity and identity confirmation
Cholinergic SAR Studies
Reported moderate AChE inhibitory activity benchmark
Comparative enzyme inhibition assay review
Neuroreceptor Binding Assays
Characterized low-affinity receptor binding profile
Radioligand binding baseline and receptor selectivity review
Plant Chemical Defense Research
Deterrent activity against generalist herbivores
Herbivore feeding bioassay and ecological interaction context

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